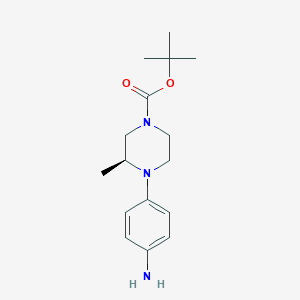

tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC18296985

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N3O2 |

|---|---|

| Molecular Weight | 291.39 g/mol |

| IUPAC Name | tert-butyl (3S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C16H25N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h5-8,12H,9-11,17H2,1-4H3/t12-/m0/s1 |

| Standard InChI Key | KASHFLUTNUOVHI-LBPRGKRZSA-N |

| Isomeric SMILES | C[C@H]1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C |

Introduction

Structural and Stereochemical Features

The compound belongs to the piperazine carboxylate family, a class of nitrogen-containing heterocycles widely utilized in drug discovery due to their conformational flexibility and ability to modulate biological targets . Key structural elements include:

-

Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

Stereochemistry: The (S)-configuration at position 3 introduces chirality, which may influence receptor binding affinity and pharmacokinetic properties .

-

Substituents:

-

tert-Butyl carbamate (Boc): A common protecting group for amines, enhancing solubility and stability during synthetic processes .

-

4-Aminophenyl group: Provides a planar aromatic moiety capable of π-π interactions and hydrogen bonding.

-

3-Methyl group: Introduces steric effects that may alter ring conformation and intermolecular interactions.

-

Comparative analysis with tert-butyl 4-methylpiperazine-1-carboxylate (CAS 53788-49-1) reveals similarities in Boc-protected piperazine systems, though the absence of the 4-aminophenyl group in this analog limits direct functional comparisons .

Synthetic Methodologies

While no explicit synthesis route for tert-butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate is documented, plausible pathways can be extrapolated from related compounds:

Piperazine Ring Formation

Piperazine derivatives are often synthesized via cyclization of diamines or nucleophilic substitution reactions. For example, tert-butyl 4-methylpiperazine-1-carboxylate is prepared by reacting 2,4-dichloropyrimidine with tert-butyl 4-methylpiperazine-1-carboxylate in toluene at 110°C, yielding 73% product . Adapting this approach, introducing a 4-aminophenyl group at position 4 would require selective functionalization, potentially through Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

Protecting Group Strategy

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Deprotection using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the free amine, a critical step for further derivatization .

Physicochemical Properties

Based on structurally related compounds, the following properties are anticipated:

The Boc group enhances lipophilicity (LogP ~2.78 for tert-butyl 4-methylpiperazine-1-carboxylate) , while the 4-aminophenyl moiety may introduce polar interactions, balancing solubility and membrane permeability.

Pharmaceutical Relevance

Piperazine derivatives are pivotal in medicinal chemistry, serving as kinase inhibitors, antipsychotics, and antiviral agents. Specific applications inferred from analogs include:

Kinase Inhibition

tert-Butyl piperazine carboxylates are intermediates in synthesizing BARICITINIB and MK4827, JAK/STAT inhibitors used for autoimmune diseases . The 4-aminophenyl group in the target compound may similarly engage kinase ATP-binding pockets.

Anticancer Activity

Niraparib intermediates, such as (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8), inhibit PARP enzymes in ovarian cancer therapy . The piperazine analog could exhibit comparable DNA repair inhibition mechanisms.

Antibacterial Agents

Piperazine derivatives demonstrate efficacy against bacterial efflux pumps. The methyl and aminophenyl substituents may enhance target binding, as seen in fluoroquinolone derivatives .

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric routes to optimize enantiomeric excess.

-

Biological Screening: Evaluating kinase inhibition, cytotoxicity, and pharmacokinetic profiles.

-

Prodrug Design: Leveraging the Boc group for controlled release formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume